molecular formula C14H14O3 B12729543 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate CAS No. 94231-44-4

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate

Cat. No.: B12729543
CAS No.: 94231-44-4
M. Wt: 230.26 g/mol
InChI Key: NDZKPFBZWOSZAG-UHFFFAOYSA-N
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Description

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate is an organic compound with the molecular formula C14H14O3 It is known for its unique structure, which includes a cyclopentenone ring fused with a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate typically involves the reaction of 2-methyl-5-oxocyclopent-1-en-1-yl butyrate with phenylacetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Scientific Research Applications

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopentenone ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-oxocyclopent-1-en-1-yl butyrate
  • 2-Methyl-5-oxo-1-cyclopenten-1-yl butanoate
  • Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester

Uniqueness

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate is unique due to its phenylacetate group, which imparts distinct aromatic properties and reactivity compared to similar compounds.

Properties

CAS No.

94231-44-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) 2-phenylacetate

InChI

InChI=1S/C14H14O3/c1-10-7-8-12(15)14(10)17-13(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

NDZKPFBZWOSZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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